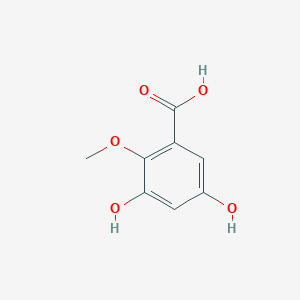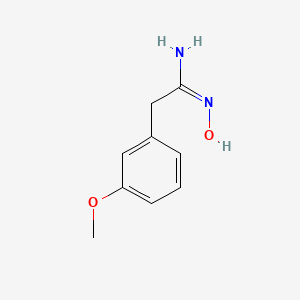
5-Bromo-4-ethynylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-ethynylpyrimidine: is a heterocyclic organic compound that features a bromine atom and an ethynyl group attached to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-ethynylpyrimidine typically involves the bromination of 4-ethynylpyrimidine. One common method includes the use of bromine or a brominating agent under controlled conditions to achieve selective bromination at the 5-position of the pyrimidine ring. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 5-Bromo-4-ethynylpyrimidine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Sonogashira Coupling: Reagents include palladium catalysts (e.g., palladium acetate), copper co-catalysts, and bases such as triethylamine. The reaction is performed under an inert atmosphere, usually at room temperature or slightly elevated temperatures.
Major Products:
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products include aryl or vinyl-substituted pyrimidines.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-4-ethynylpyrimidine is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. It serves as a precursor for the synthesis of various biologically active molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an inhibitor of specific enzymes or as a ligand for receptor binding studies. Its derivatives have shown promise in the development of antiviral and anticancer agents .
Industry: The compound is also used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices .
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-ethynylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzyme activity or binding to specific receptors, thereby modulating biological pathways. The ethynyl group can interact with active sites of enzymes or receptors, while the bromine atom can enhance binding affinity through halogen bonding .
Comparación Con Compuestos Similares
- 5-Bromo-2-ethynylpyrimidine
- 5-Bromo-4-methylpyrimidine
- 4-Ethynylpyrimidine
Comparison: 5-Bromo-4-ethynylpyrimidine is unique due to the presence of both a bromine atom and an ethynyl group on the pyrimidine ring. This combination imparts distinct electronic and steric properties, making it more versatile in synthetic applications compared to its analogs. For instance, 5-Bromo-2-ethynylpyrimidine lacks the same substitution pattern, which can affect its reactivity and binding properties .
Propiedades
Fórmula molecular |
C6H3BrN2 |
|---|---|
Peso molecular |
183.01 g/mol |
Nombre IUPAC |
5-bromo-4-ethynylpyrimidine |
InChI |
InChI=1S/C6H3BrN2/c1-2-6-5(7)3-8-4-9-6/h1,3-4H |
Clave InChI |
IGJCIEZPGKTVOE-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=NC=NC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11910127.png)

![2-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B11910139.png)




![7,9-Diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11910176.png)
![Benzo[b][1,7]naphthyridine](/img/structure/B11910182.png)




